molecular formula C22H34N2O3 B1359517 Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate CAS No. 898763-67-2

Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate

Cat. No.: B1359517
CAS No.: 898763-67-2
M. Wt: 374.5 g/mol
InChI Key: AEAJQQIOFVZKEM-UHFFFAOYSA-N
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Description

Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate is a synthetic organic compound with the molecular formula C22H34N2O3 It is characterized by the presence of an ethyl ester group, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate typically involves a multi-step process. One common route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(4-methylpiperazinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the desired product. This step often requires heating under reflux conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:

    Batch Reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.

    Continuous Flow Reactors: Continuous flow reactors offer advantages in terms of efficiency and scalability, allowing for the continuous production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets. The piperazine ring and phenyl group are key functional groups that contribute to its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate can be compared with other similar compounds, such as:

    Ethyl 8-[4-(4-piperazinomethyl)phenyl]-8-oxooctanoate: Similar structure but lacks the methyl group on the piperazine ring.

    Ethyl 8-[4-(4-methylpiperidin-1-yl)methyl)phenyl]-8-oxooctanoate: Contains a piperidine ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 8-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-3-27-22(26)9-7-5-4-6-8-21(25)20-12-10-19(11-13-20)18-24-16-14-23(2)15-17-24/h10-13H,3-9,14-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAJQQIOFVZKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643009
Record name Ethyl 8-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-67-2
Record name Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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